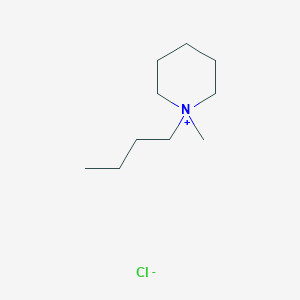

1-Butyl-1-methylpiperidinium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

845790-13-8 |

|---|---|

Molecular Formula |

C10H22ClN |

Molecular Weight |

191.74 g/mol |

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C10H22N.ClH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

OIMZVJUBJXJIQO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Purification Strategies for 1 Butyl 1 Methylpiperidinium Chloride

Controlled Synthesis Pathways for 1-Butyl-1-methylpiperidinium Chloride

The creation of this compound is primarily a two-step process involving the formation of the desired cation followed by ensuring the presence of the chloride anion.

Quaternization Reactions for Cation Formation

The synthesis of the 1-butyl-1-methylpiperidinium cation is typically achieved through a quaternization reaction. This is a type of alkylation reaction where a tertiary amine, in this case, 1-methylpiperidine (B42303), is treated with an alkyl halide to form a quaternary ammonium (B1175870) salt.

A common synthetic route involves the direct reaction of 1-methylpiperidine with 1-chlorobutane (B31608). The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the 1-methylpiperidine attacks the electrophilic carbon of the 1-chlorobutane, displacing the chloride ion.

A representative experimental procedure for a similar ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) chloride, involves slowly adding 1-chlorobutane to 1-methylpyrrolidine (B122478) in a solvent such as propan-2-ol, followed by a reflux period of 24 hours. rsc.org This methodology can be adapted for the synthesis of this compound. The choice of solvent is crucial; polar aprotic solvents are often preferred to facilitate the SN2 reaction mechanism. acs.org The reaction temperature and time are key parameters that need to be optimized to ensure complete reaction and minimize the formation of byproducts.

Table 1: Typical Reaction Parameters for Quaternization

| Parameter | Value/Condition | Purpose |

| Reactants | 1-Methylpiperidine, 1-Chlorobutane | Formation of the desired cation and anion |

| Solvent | Propan-2-ol or other polar aprotic solvents | To facilitate the SN2 reaction |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | 24 hours (can be optimized) | To ensure the reaction goes to completion |

Anion Exchange Procedures for Chloride Derivatization

In cases where the direct synthesis with 1-chlorobutane is not ideal, or if a different halide salt of the 1-butyl-1-methylpiperidinium cation is synthesized first (e.g., from 1-bromobutane), an anion exchange step is necessary to obtain the desired chloride salt.

Anion exchange resins provide a versatile and effective method for this transformation. nih.govresearchgate.net The process generally involves passing a solution of the piperidinium (B107235) salt with a different anion (e.g., bromide) through a column packed with an anion exchange resin that has been pre-loaded with chloride ions. The resin captures the original anion and releases chloride ions into the solution, resulting in the desired this compound. This method is also highly effective at removing halide impurities. nih.gov

The selection of the solvent for the anion exchange process is important and depends on the solubility of the ionic liquid. Methanol is a commonly used solvent for this purpose. nih.gov

Refined Purification Techniques for High-Purity this compound

The purification of ionic liquids is a critical step to remove unreacted starting materials, solvents, and any byproducts formed during the synthesis. The non-volatile and often viscous nature of ionic liquids can make purification challenging.

Solvent-Based Washing and Recrystallization Protocols

Following the synthesis, the crude product is often a solid or a viscous oil. Washing with a suitable solvent can effectively remove unreacted starting materials and some impurities. For a similar compound, 1-butyl-1-methylpyrrolidinium chloride, washing with ethyl acetate (B1210297) has been reported to be effective. rsc.org The ideal washing solvent should dissolve the impurities but not the desired ionic liquid.

Recrystallization is a powerful technique for purifying solid ionic liquids. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is cooled to allow the pure ionic liquid to crystallize, leaving impurities behind in the solvent. For the analogous 1-butyl-1-methylpyrrolidinium chloride, recrystallization from propan-2-ol has been successfully employed. rsc.org The selection of an appropriate recrystallization solvent is crucial and often requires experimental screening.

Table 2: Solvents for Purification of Piperidinium-Based Ionic Liquids

| Purification Step | Solvent Example | Rationale |

| Washing | Ethyl Acetate | Removes unreacted starting materials and non-polar impurities. |

| Recrystallization | Propan-2-ol | The ionic liquid should be soluble at high temperatures and insoluble at low temperatures. |

Vacuum Drying and Dehydration Methods for Residual Volatile Removal

Due to the hygroscopic nature of many ionic liquids, water is a common impurity. Residual organic solvents from the synthesis and purification steps can also be present. Vacuum drying is a standard and effective method for removing these volatile impurities. The ionic liquid is heated under reduced pressure, which lowers the boiling points of water and organic solvents, facilitating their removal. The temperature and duration of vacuum drying need to be carefully controlled to avoid thermal decomposition of the ionic liquid.

Impurity Profiling and Stability Assessment Methodologies

Ensuring the purity and stability of this compound is essential for its reliable application. A variety of analytical techniques are employed for this purpose.

Common impurities in piperidinium-based ionic liquids include unreacted 1-methylpiperidine and 1-chlorobutane, water, and other halide ions if an anion exchange was performed. The presence of these impurities can significantly affect the physicochemical properties of the ionic liquid.

Impurity Detection Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ionic liquid and detecting organic impurities. The absence of signals from the starting materials indicates a high level of purity. acs.org

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify impurities.

Karl Fischer Titration: This is a standard method for the accurate determination of water content.

Stability Assessment:

The thermal stability of this compound is a critical parameter, especially for applications at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of ionic liquids. The safety data sheet for this compound indicates that at high temperatures, it can decompose to produce corrosive and toxic gases, including hydrochloric acid, carbon monoxide, carbon dioxide, and nitrogen oxides.

Table 3: Common Impurities and Analytical Techniques

| Impurity | Analytical Technique(s) |

| Unreacted 1-methylpiperidine | NMR, GC |

| Unreacted 1-chlorobutane | NMR, GC |

| Water | Karl Fischer Titration |

| Other Halide Ions | Ion Chromatography |

Advanced Spectroscopic and Analytical Characterization of 1 Butyl 1 Methylpiperidinium Chloride for Structural Elucidation and State Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of the 1-Butyl-1-methylpiperidinium cation, [BMPip]⁺, in solution. It provides precise information on the chemical environment of each nucleus and the dynamic behavior of the ions.

The ¹H and ¹³C NMR spectra of 1-Butyl-1-methylpiperidinium chloride provide a distinct fingerprint of the cation's structure. The chemical shifts (δ) are sensitive to the electronic environment, which can be influenced by the solvent's polarity and its ability to interact with the cation. While specific data for the chloride salt in a range of solvents is limited in published literature, data from the closely related N-butyl-N-methylpiperidinium acetate (B1210297) in D₂O offers a strong basis for assignment.

The ¹H NMR spectrum is characterized by signals corresponding to the protons on the N-methyl group, the N-butyl chain, and the piperidinium (B107235) ring. The protons on the carbons alpha to the positively charged nitrogen atom (N-CH₃ and N-CH₂-) are the most deshielded and appear furthest downfield. The chemical shifts of the piperidinium ring protons often appear as complex multiplets due to spin-spin coupling and the ring's conformational dynamics.

Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the cation. The carbons directly bonded to the nitrogen atom (Cα) are significantly shifted downfield due to the inductive effect of the positive charge. The chemical shifts of the butyl chain and piperidinium ring carbons follow predictable trends based on their distance from the nitrogen center. Solvent choice can induce minor shifts in these values; polar, hydrogen-bond-donating solvents can interact with the chloride anion, indirectly influencing the cationic environment and causing slight changes in the observed chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-Butyl-1-methylpiperidinium Cation Note: Data is based on analogous piperidinium structures. Actual values may vary slightly based on solvent and counter-ion.

Pulsed-field Gradient Spin-Echo (PGSE) NMR is a powerful non-invasive technique used to measure the self-diffusion coefficients of molecular species. magritek.com In the context of ionic liquids, PGSE-NMR allows for the independent measurement of the diffusion coefficients of the cation and the anion, providing critical insights into the transport properties and the extent of ion pairing or aggregation in the liquid state. researchgate.net

The experiment involves applying a pair of magnetic field gradient pulses within a spin-echo sequence. The first pulse encodes the spatial position of the nuclei, and the second pulse, after a specific diffusion time (Δ), refocuses them. If the nuclei have moved due to diffusion during this time, the signal attenuation will be greater. The extent of this attenuation is related to the self-diffusion coefficient (D) by the Stejskal-Tanner equation. magritek.com

For this compound, ¹H PGSE-NMR would be used to measure the diffusion coefficient of the [BMPip]⁺ cation, while ³⁵Cl NMR could potentially be used for the chloride anion, although the latter is often challenging due to the nucleus's quadrupole moment. By analyzing the diffusion coefficients, one can infer the hydrodynamic radii of the ions and assess the degree of correlation in their movements. A strong correlation may suggest the formation of ion pairs or larger clusters that move together as single entities. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions.

The vibrational spectrum of this compound is dominated by the modes of the cation. Key vibrational bands include the C-H stretching modes of the alkyl chains and the piperidinium ring, typically found in the 2800-3000 cm⁻¹ region. The position and shape of these bands can be perturbed by intermolecular interactions, such as hydrogen bonding between the C-H groups of the cation and the chloride anion.

FTIR studies on the analogous 1-Butyl-1-methylpyrrolidinium (B1250683) chloride have provided assignments for many of the cation's vibrational modes. rsc.org These assignments can be largely transferred to the piperidinium system, particularly for the N-methyl and N-butyl substituents. The key differences will arise from the vibrational modes of the six-membered piperidinium ring versus the five-membered pyrrolidinium (B1226570) ring.

Table 2: Tentative Assignments of Key Vibrational Modes for the 1-Butyl-1-methylpiperidinium Cation Note: Based on data from analogous pyrrolidinium and piperidinium compounds.

The six-membered piperidinium ring is not planar and, like cyclohexane, preferentially adopts a chair conformation to minimize steric strain. Vibrational spectroscopy, particularly Raman spectroscopy, is an effective tool for studying this conformational preference. nih.gov The low-frequency region of the Raman spectrum (below 500 cm⁻¹) contains information about the skeletal deformation modes of the ring, which are sensitive to its conformation.

Furthermore, the butyl group attached to the nitrogen can exist in different rotational conformations (rotamers), such as the anti and gauche forms. DFT calculations and Raman studies on related N-butyl-N-methyl-pyrrolidinium and piperidinium cations have shown that multiple conformers can coexist in the liquid state. nih.gov Specific bands in the Raman spectrum can often be assigned to these different conformers, allowing for an analysis of the conformational equilibrium and how it is influenced by temperature and the surrounding ionic environment. The stability of the piperidinium ring's chair conformation is significantly higher than the pseudorotation energy of a pyrrolidinium ring, meaning the butyl group's rotation is less likely to induce ring puckering changes in the piperidinium system.

Mass Spectrometry (MS) Techniques for Purity and Degradation Product Identification

Mass spectrometry is a crucial technique for confirming the molecular weight of the 1-Butyl-1-methylpiperidinium cation and for identifying impurities and degradation products. Electrospray ionization (ESI) is the preferred method for analyzing ionic liquids, as it allows the intact cation to be transferred into the gas phase for detection.

The ESI-MS spectrum of pure this compound in positive ion mode shows a dominant peak corresponding to the [BMPip]⁺ cation at a mass-to-charge ratio (m/z) of 156.1747. Tandem mass spectrometry (MS/MS) is used to fragment this parent ion, providing structural information. The fragmentation pattern is highly dependent on the collision energy used. Common fragmentation pathways for quaternary ammonium (B1175870) cations include the loss of alkyl groups. For the [BMPip]⁺ cation, this can involve the loss of the butyl group (C₄H₉•) or the methyl group (CH₃•), as well as fragmentation of the piperidinium ring itself.

Table 3: Major Fragments Observed in Tandem Mass Spectrometry (MS/MS) of the 1-Butyl-1-methylpiperidinium Cation (m/z 156.17)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is invaluable for identifying trace-level degradation products. Studies on the degradation of 1-butyl-1-methylpiperidinium salts have shown that oxidation can occur at various positions on the alkyl chains. This leads to the formation of hydroxylated or carbonylated derivatives, which can be identified by their precise mass. For example, the addition of an oxygen atom (hydroxylation) would result in a product with an m/z of 172.1701. LC-HRMS allows for the separation of these degradation products from the parent compound and their subsequent identification through accurate mass measurement and fragmentation pattern analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of ionic liquids (ILs) like this compound. As a "soft" ionization method, it is particularly well-suited for analyzing thermally labile and non-volatile compounds, as it transfers ions from solution into the gas phase with minimal fragmentation. libretexts.orgnih.govlibretexts.org In the analysis of this compound, ESI-MS is primarily used to confirm the molecular identity and integrity of the constituent cation.

When a solution of the ionic liquid is introduced into the ESI source, a high voltage is applied, causing the formation of a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the emission of gas-phase ions. For this compound, this process isolates the 1-Butyl-1-methylpiperidinium cation, [BMPip]⁺, allowing for its direct detection by the mass analyzer.

The primary ion observed in the positive-ion mode ESI-MS spectrum corresponds to the intact cation. massbank.jp Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to deliberately fragment the parent ion and elucidate its structure. The fragmentation pattern is characteristic of the cation's structure, often involving the loss of neutral alkyl chains from the quaternary nitrogen atom. A common fragmentation pathway for the [BMPip]⁺ cation involves the cleavage of the butyl group. unito.it

Table 1: ESI-MS Data for the 1-Butyl-1-methylpiperidinium Cation Data derived from mass spectrometry databases and analysis of analogous compounds. massbank.jpunito.it

| Parameter | Value | Description |

| Parent Ion | ||

| Formula | C₁₀H₂₂N⁺ | The chemical formula of the intact cation. |

| Exact Mass | 156.1747 u | The calculated monoisotopic mass of the cation. |

| Observed m/z | 156.1747 | The mass-to-charge ratio of the primary ion detected. |

| Major Fragments | ||

| Fragment 1 m/z | 100.1122 | Corresponds to the loss of a neutral butene molecule (C₄H₈). |

| Fragment 2 m/z | 98.0966 | Corresponds to the loss of a neutral butane (B89635) molecule (C₄H₁₀). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Given that this compound is an ionic liquid with negligible vapor pressure, it cannot be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is an essential tool for assessing the purity of the IL by detecting volatile and semi-volatile impurities or identifying volatile thermal degradation products. nih.gov Techniques such as headspace GC-MS are employed for this purpose, where the vapor phase above a heated IL sample is injected into the GC-MS system. nih.goviolitec.de

This analysis is critical for quality control, as residual solvents from the synthesis process (e.g., acetonitrile, isopropanol) or volatile precursors can significantly impact the physicochemical properties of the ionic liquid. nih.gov Furthermore, when subjected to elevated temperatures, ILs can undergo decomposition. For piperidinium-based ILs, potential degradation pathways include Hofmann elimination and nucleophilic substitution (SN2) reactions, which can generate volatile products such as alkenes, haloalkanes, and tertiary amines. nih.gov Pyrolysis-GC-MS (Py-GC-MS) is another powerful technique used to study thermal stability, where the IL is rapidly heated to high temperatures and the resulting volatile fragments are immediately analyzed.

Table 2: Potential Volatile Species Associated with this compound Detectable by GC-MS Based on common impurities from synthesis and known thermal degradation pathways of similar ionic liquids. nih.govnih.gov

| Species Type | Compound Example | Potential Origin |

| Residual Solvents | Acetonitrile, Isopropanol, Ethyl acetate | Synthesis and purification process. |

| Degradation Products | 1-Butene, N-methylpiperidine | Thermal decomposition (e.g., Hofmann elimination). |

| Degradation Products | 1-Chlorobutane (B31608), N-butylpiperidine | Thermal decomposition (e.g., SN2 reaction). |

| Precursors/Impurities | Pyridine | Impurity from starting materials. nih.gov |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

X-ray Diffraction (XRD) and, more specifically, Single-Crystal X-ray Diffraction (SCXRD) are definitive techniques for elucidating the precise three-dimensional atomic arrangement of crystalline solids. uwaterloo.cacarleton.edu These methods provide detailed information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of ions within the crystal lattice. creative-biostructure.com For this compound, SCXRD analysis would involve irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The pattern of diffracted X-rays is directly related to the crystal's internal structure, allowing for the construction of a detailed model of the ionic packing.

While a specific, publicly available single-crystal structure of this compound was not identified in the reviewed literature, the application of this technique provides the foundational data for understanding crystalline packing, intermolecular interactions, and phase behavior.

Crystalline Packing and Hydrogen Bonding Networks

The solid-state structure of this compound, as would be revealed by SCXRD, is governed by the interplay of electrostatic forces, van der Waals interactions, and hydrogen bonding. The crystal lattice would consist of an ordered, repeating arrangement of 1-butyl-1-methylpiperidinium cations and chloride anions.

Phase Behavior and Polymorphism Investigations

The phase behavior of this compound, including its melting, crystallization, and any solid-solid transitions, is investigated using techniques like Differential Scanning Calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD). acs.org this compound is reported to have a melting point above 230 °C. iolitec.de

DSC is used to measure the heat flow associated with thermal transitions. A typical DSC experiment can identify:

Glass Transition (Tg): A reversible transition in amorphous regions from a hard, glassy state to a more rubbery state. Many ionic liquids can be supercooled to form glasses. acs.org

Crystallization (Tc): An exothermic event where a supercooled liquid or amorphous solid organizes into a crystalline structure.

Melting (Tm): An endothermic event corresponding to the transition from a crystalline solid to a liquid.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in ionic liquids. acs.org Different polymorphs possess distinct crystal structures and, consequently, different physical properties. VT-XRPD is instrumental in identifying these different solid phases and monitoring the transitions between them as a function of temperature. Such studies are crucial for understanding the material's stability and selecting the appropriate form for specific applications.

Electrochemical Characterization Techniques for Ionic Behavior

Cyclic Voltammetry (CV) for Electrochemical Window Determination

Cyclic Voltammetry (CV) is the standard technique used to determine the electrochemical stability window (ESW) of an ionic liquid. The ESW is the range of potential over which the ionic liquid is neither oxidized nor reduced, defining its useful operating range for electrochemical applications like batteries or capacitors. mdpi.com The window is defined by two key potentials: the anodic limit and the cathodic limit.

The cathodic (negative) limit is determined by the reduction of the cation, in this case, the 1-butyl-1-methylpiperidinium cation. The anodic (positive) limit is determined by the oxidation of the anion, which is chloride (Cl⁻). mdpi.com The ESW is the difference between these two potentials.

Table 3: Principles of Electrochemical Window Determination for [BMPip]Cl

| Parameter | Governing Ion | Description | Expected Behavior for [BMPip]Cl |

| Cathodic Limit (Ec) | [BMPip]⁺ Cation | The potential at which the 1-butyl-1-methylpiperidinium cation is reduced. | Expected to be at a significantly negative potential (e.g., < -2.5 V vs. Fc/Fc⁺), indicating high stability against reduction. rsc.orgnih.gov |

| Anodic Limit (Ea) | Cl⁻ Anion | The potential at which the chloride anion is oxidized (e.g., to chlorine). | Expected to be at a relatively low positive potential, limiting the overall ESW. |

| Electrochemical Window | Cation and Anion | The potential range between the anodic and cathodic limits (ESW = Ea - Ec). | The overall window will be primarily limited by the oxidation potential of the chloride anion. |

Conductivity Measurements and Ionicity Assessment

The ionic conductivity of this compound is a critical parameter that dictates its suitability for electrochemical applications, such as in electrolytes for batteries and other devices. Piperidinium-based ionic liquids are known for their potential to exhibit high ionic conductivity and a wide electrochemical window. alfa-chemistry.com The conductivity arises from the mobility of the 1-butyl-1-methylpiperidinium cations and chloride anions under an applied electric field.

The measurement of conductivity is typically performed using impedance spectroscopy. In this technique, an alternating current is passed through the ionic liquid sample between two electrodes, and the impedance is measured over a range of frequencies. From the resulting Nyquist plot, the bulk resistance of the material can be determined, which is then used to calculate the ionic conductivity (σ) using the formula:

σ = L / (R * A)

where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance of the ionic liquid.

The assessment of ionicity, or the degree to which the compound exists as free, mobile ions, is also crucial. While high conductivity is often indicative of high ionicity, it is also influenced by ion mobility, which is related to factors like viscosity and ion size. The Walden rule is often used to assess the ionicity of ionic liquids. This rule relates the molar conductivity (Λ) to the viscosity (η) of the liquid. A plot of log(Λ) versus log(1/η), known as a Walden plot, can be used to compare the ionicity of a given ionic liquid to a reference line representing an ideal KCl solution, where the ions are considered to be fully dissociated. Deviations from this line can provide insights into the degree of ion pairing occurring within the liquid.

Analytical techniques such as ion chromatography with direct conductivity detection have been established to determine and quantify piperidinium-based cations, including the N-methyl, butyl piperidinium cation ([MBPi]+). nih.gov This method allows for the accurate analysis of the cation, which is essential for quality control and for studying the behavior of the ionic liquid in various media. nih.govnih.gov

Table 1: Analytical Methods for Piperidinium Cation Determination

| Technique | Analyte | Eluent System | Detection Method |

|---|

Electrochemical Quartz Crystal Microbalance (EQCM) Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive in-situ technique that can detect minute mass changes on an electrode surface in real-time during an electrochemical process. taylorfrancis.com This is achieved by monitoring the resonant frequency of a piezoelectric quartz crystal, which serves as the working electrode. The change in frequency (Δf) is directly proportional to the change in mass (Δm) on the electrode surface, as described by the Sauerbrey equation:

Δf = - (2 * f₀² * Δm) / (A * sqrt(ρ_q * μ_q))

where f₀ is the fundamental resonant frequency of the crystal, A is the active electrode area, ρ_q is the density of quartz, and μ_q is the shear modulus of quartz.

While specific EQCM studies on this compound are not extensively reported in the literature, the technique offers significant potential for characterizing its electrochemical behavior. Based on studies of other ionic liquids, EQCM could be employed to investigate:

Electrodeposition and Stripping: To monitor the mass changes during the deposition and dissolution of metals or other materials from a this compound-based electrolyte. core.ac.uk This would provide valuable information on current efficiencies and the nature of the deposited species.

Ion Adsorption and Double-Layer Formation: To study the adsorption and desorption of the 1-butyl-1-methylpiperidinium cations and chloride anions at the electrode-electrolyte interface during charging and discharging of the electrical double layer. core.ac.uk This can elucidate the mechanisms of charge storage in supercapacitors using this ionic liquid.

Film Formation and Polymerization: To monitor the formation of polymer films or surface layers resulting from the electrochemical oxidation or reduction of monomers or the ionic liquid itself. The technique can provide insights into the kinetics and mechanism of film growth.

The combination of simultaneous mass and electrochemical data from EQCM provides a powerful tool for understanding the complex interfacial processes that occur in ionic liquid systems. roco.global

Thermal Analysis Methodologies for Phase Transition Studies

Thermal analysis techniques are indispensable for characterizing the phase behavior and thermal stability of ionic liquids like this compound. These methods provide critical data on melting points, glass transitions, and decomposition temperatures, which define the operational temperature range of the material.

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of a material. sigmaaldrich.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram reveals endothermic and exothermic processes, such as melting, crystallization, and glass transitions. hitachi-hightech.com

For this compound, a high melting point of over 230 °C has been reported. iolitec.de A DSC analysis would precisely determine this melting temperature (Tₘ) by identifying the sharp endothermic peak corresponding to the solid-to-liquid phase transition.

In a typical DSC experiment, the sample is heated and cooled at a controlled rate. The resulting thermogram for a crystalline ionic liquid would show:

Melting Point (Tₘ): A distinct endothermic peak during the heating cycle.

Crystallization Temperature (T꜀): An exothermic peak during the cooling cycle.

Glass Transition Temperature (T₉): A step-like change in the baseline, which may be observed if the ionic liquid forms a glassy state upon rapid cooling.

For comparison, a DSC study on the closely related compound, 1-Butyl-1-methylpyrrolidinium chloride, revealed a melting point of 202.8 °C and a solid-solid phase transition at 193.3 °C. researchgate.net This highlights the type of detailed information on phase behavior that can be obtained through DSC analysis.

Table 2: Illustrative DSC Data for a Related Ionic Liquid (1-Butyl-1-methylpyrrolidinium Chloride)

| Transition | Temperature (°C) | Enthalpy of Fusion (ΔH_fus) (J K⁻¹ mol⁻¹) |

|---|---|---|

| Solid-Solid | 193.3 | 3.2 |

| Melting | 202.8 | 27.4 |

Data from a study on 1-Butyl-1-methylpyrrolidinium chloride and is for illustrative purposes. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of a material. nih.gov The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output is a TGA curve showing the percentage of initial mass remaining as the temperature increases.

The thermal stability of an ionic liquid is a critical factor for its application, especially at elevated temperatures. For this compound, TGA is used to determine its onset decomposition temperature (T_onset), which is the temperature at which significant mass loss begins. The temperature at which the maximum rate of decomposition occurs (T_peak) can be identified from the derivative of the TGA curve (DTG curve). mdpi.com

Studies on similar chloride-based ionic liquids indicate that decomposition often occurs above 200 °C. nih.gov A safety data sheet for this compound indicates that decomposition at high temperatures can generate hazardous products. roco.global

Table 3: Hazardous Decomposition Products of this compound

| Product | Chemical Formula |

|---|---|

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Nitrous gases | NOₓ |

| Hydrochloric acid | HCl |

Data obtained from a safety data sheet. roco.global

A typical TGA analysis provides key parameters for assessing thermal stability:

Table 4: Key Parameters from TGA for Thermal Stability Assessment

| Parameter | Description |

|---|---|

| T_onset | The temperature at which the initial mass loss (e.g., 5% or 10%) is observed, indicating the beginning of decomposition. |

| T_peak | The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetry (DTG) curve. |

| Char Yield | The percentage of residual mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products. |

By providing a clear picture of its phase transitions and thermal limits, DSC and TGA are essential tools for the complete characterization of this compound.

Theoretical and Computational Investigations of 1 Butyl 1 Methylpiperidinium Chloride Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ionic liquids, DFT is instrumental in understanding the nature of ion pairing, charge distribution, and the electronic properties that govern their reactivity and stability.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule or ion pair, corresponding to its most stable three-dimensional structure. For the 1-butyl-1-methylpiperidinium chloride system, calculations would typically optimize the structures of the individual [BMPip]⁺ cation and the [Cl]⁻ anion, as well as the combined ion pair.

The process involves finding a minimum on the potential energy surface. The energetic landscape of an ionic liquid is complex, with multiple local minima corresponding to different stable or metastable conformations of the cation and various arrangements of the ion pair. aps.org For the [BMPip]⁺ cation, this includes different conformers of the butyl chain (e.g., anti vs. gauche) and the piperidinium (B107235) ring (e.g., chair vs. boat conformations).

DFT calculations can map these energetic landscapes, revealing the relative stabilities of different conformers and the energy barriers for conversion between them. Studies on similar cations like 1-butyl-3-methylpyridinium (B1228570) show that the bulk structure is dominated by hydrogen bond interactions between the anion and specific protons on the cation ring. rsc.org For [BMPip]⁺, the most significant interactions are expected between the chloride anion and the hydrogen atoms on the carbons adjacent to the nitrogen atom. The interaction energy (E_int) of the ion pair is a key parameter derived from these calculations, providing a measure of the strength of the cation-anion bond.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Interaction Energy (E_int) | The energy released upon the formation of the ion pair from isolated ions. | -350 to -450 kJ/mol |

| N-Cl Distance | The distance between the nitrogen atom of the cation and the chloride anion in the optimized geometry. | 3.0 - 3.5 Å |

| Charge Transfer (q) | The amount of electron charge transferred from the anion to the cation upon ion pair formation. | 0.2 - 0.45 |e| |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. libretexts.org In the context of an ionic liquid, the HOMO and LUMO energies of the constituent ions are critical for determining its electrochemical stability.

HOMO: The HOMO is typically localized on the anion ([Cl]⁻ in this case), as it is the more electron-rich species. The energy of the HOMO (E_HOMO) is related to the ion's ability to donate electrons, and thus its susceptibility to oxidation. A higher E_HOMO suggests an easier oxidation.

LUMO: The LUMO is generally localized on the cation ([BMPip]⁺), the electron-deficient species. The energy of the LUMO (E_LUMO) is related to the ion's ability to accept electrons, indicating its susceptibility to reduction. A lower E_LUMO suggests an easier reduction.

The difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a crucial indicator of the electrochemical window of the ionic liquid. mdpi.com A larger gap implies greater electrochemical stability, as more energy is required to either oxidize the anion or reduce the cation. DFT calculations are widely used to compute these orbital energies and predict the stability of different ion combinations. mdpi.commdpi.com For this compound, the analysis would reveal that the anodic (oxidation) limit is determined by the chloride anion, while the cathodic (reduction) limit is set by the piperidinium cation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

While DFT is excellent for static, single-ion-pair properties, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of ions over time. This provides insight into the bulk properties and dynamic processes within the liquid state. acs.org These simulations rely on a 'force field,' a set of parameters that describes the potential energy of the system as a function of atomic positions.

MD simulations map the trajectories of all ions in a simulation box, allowing for a detailed analysis of the structural organization and interactions in the condensed phase. The primary tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding another atom at a distance 'r' from a reference atom.

For neat [BMPip][Cl], RDFs would be calculated for cation-anion, cation-cation, and anion-anion pairs. The cation-anion RDF typically shows a sharp first peak at a short distance, indicating strong ion pairing and the formation of a distinct coordination shell of chloride ions around the piperidinium cation.

When a solvent such as water or dimethylformamide (DMF) is introduced, MD simulations can elucidate the nature of ion-solvent interactions. rsc.org Studies on the similar 1-butyl-1-methylpyrrolidinium (B1250683) cation show that solvent molecules can compete with the anions to solvate the cation. researchgate.netnih.gov The strength of these interactions depends on factors like the solvent's polarity and hydrogen bonding capability. rsc.org The simulations can reveal whether the solvent disrupts the IL's ion-pair network or is incorporated into it, and how the solvent molecules are oriented around the ions.

Transport properties are critical for many applications of ionic liquids and can be effectively predicted using MD simulations. acs.org

Diffusion: The self-diffusion coefficients (D) of the cation and anion can be calculated from their mean square displacement over time. Studies on N-butyl-N-methylpiperidinium and related cations show good agreement between MD-simulated and experimentally measured diffusion coefficients. acs.orgornl.gov Typically, the diffusion of the smaller chloride anion is faster than that of the larger piperidinium cation.

Viscosity: The viscosity of an ionic liquid is a measure of its resistance to flow and is a key property for applications involving fluid transport. While challenging to compute accurately, viscosity can be estimated from equilibrium MD simulations using the Green-Kubo relations. sigmaaldrich.com Many standard force fields tend to overpredict the viscosity of ionic liquids, a phenomenon often attributed to the lack of electronic polarizability in the models. Scaling the partial atomic charges is a common technique used to improve the accuracy of simulated transport properties like viscosity and conductivity. nih.govresearchgate.net

Conductivity: Ionic conductivity (σ) arises from the movement of ions under an electric field. It can also be calculated from MD simulations, often using the Nernst-Einstein equation (from diffusion coefficients) or the Green-Kubo formalism. The simulated conductivity is directly related to the mobility of the individual ions within the liquid.

Table 2: Simulated Transport Properties of Piperidinium-Based Ionic Liquids Note: This table presents typical values for piperidinium-based ILs at room temperature based on available literature. acs.orgornl.govresearchgate.netresearchgate.net Specific experimental or simulation data for [BMPip][Cl] is limited.

| Property | Description | Typical Value Range |

|---|---|---|

| Cation Diffusion Coefficient (D_cation) | Rate of diffusion of the [BMPip]⁺ cation. | 10⁻¹¹ - 10⁻¹⁰ m²/s |

| Anion Diffusion Coefficient (D_anion) | Rate of diffusion of the [Cl]⁻ anion. | 10⁻¹¹ - 10⁻¹⁰ m²/s (generally > D_cation) |

| Viscosity (η) | Resistance to flow. | 50 - 200 mPa·s |

| Ionic Conductivity (σ) | Measure of the ability to conduct an electric current. | 0.1 - 2 mS/cm |

Quantum Chemical Topology and Non-Covalent Interaction Analysis

To gain a more profound understanding of the specific interactions governing the structure and behavior of [BMPip][Cl] systems, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed. rsc.org These methods analyze the electron density distribution obtained from high-level quantum chemical calculations (like DFT) to characterize the nature, strength, and location of chemical bonds and weaker non-covalent interactions.

QTAIM: This theory partitions the electron density of a system into atomic basins. By analyzing the properties of the electron density at specific points, known as bond critical points (BCPs), one can classify interactions. For example, the presence of a BCP between a hydrogen atom on the piperidinium ring and the chloride anion provides definitive evidence of a hydrogen bond. The values of the electron density and its Laplacian at the BCP can quantify the strength and nature (e.g., shared-shell covalent vs. closed-shell ionic/van der Waals) of this interaction.

NCI Analysis: The NCI method is particularly useful for visualizing weak, non-covalent interactions in real space. It involves plotting a function of the electron density and its reduced gradient. This generates surfaces that highlight different types of interactions:

Strong, attractive interactions (like hydrogen bonds) appear as distinct, disc-shaped surfaces between the interacting atoms.

Weak, attractive van der Waals interactions appear as broader, more diffuse surfaces.

Strong, repulsive steric interactions are also visualized, typically within ring structures or between bulky groups.

For the this compound system, especially in the presence of solvents, NCI and QTAIM analyses could precisely map the hydrogen bonding network between the cation, anion, and solvent molecules, providing a detailed electronic-level explanation for the observed macroscopic properties. rsc.org

Predictive Modeling of Physicochemical Behavior in Diverse Environments

The predictive modeling of the physicochemical behavior of ionic liquids (ILs) like this compound ([BMPIPE]Cl) is a cornerstone of modern materials science and chemical engineering. Through the application of advanced computational techniques, it is possible to forecast how these materials will behave under a wide array of conditions, thereby guiding experimental work and accelerating the design of ILs for specific applications. While detailed predictive modeling studies focusing exclusively on this compound are not extensively available in public literature, the methodologies for such investigations are well-established and routinely applied to other ionic liquids. These approaches primarily include quantum chemical methods, such as Density Functional Theory (DFT), and classical methods like Molecular Dynamics (MD) simulations.

Predictive models aim to elucidate a range of critical physicochemical properties. For instance, understanding the behavior of [BMPIPE]Cl in diverse environments, such as in mixtures with common molecular solvents (e.g., water, alcohols, or nitriles) or under varying temperature and pressure, is crucial for its application in areas like electrochemistry, catalysis, and separations. Computational models can predict key transport properties, including viscosity, ionic conductivity, and self-diffusion coefficients, which are fundamental to the performance of electrolytes in devices like batteries.

Molecular Dynamics simulations are a particularly powerful tool for this purpose. By developing an accurate force field—a set of parameters that describes the potential energy of the system—researchers can simulate the interactions between the 1-butyl-1-methylpiperidinium cations and chloride anions, as well as with any surrounding solvent molecules. These simulations can track the movement of individual ions over time, allowing for the calculation of macroscopic properties. For example, MD simulations can predict how the density of [BMPIPE]Cl changes with temperature or how its viscosity is affected by the addition of a co-solvent. The simulations can also provide insight into the nanoscale structure of the liquid, revealing details about ion pairing and the formation of local structural domains, which ultimately govern the bulk properties.

Quantum chemical calculations, particularly DFT, offer a higher level of theory and are often used to calculate electronic properties and to parameterize the force fields used in MD simulations. DFT can be employed to predict properties such as the electrochemical window of an ionic liquid, which is critical for its use in electrochemical devices. Furthermore, quantum chemistry can provide insights into the nature of intermolecular interactions, such as hydrogen bonding between the cation and anion or with solvent molecules.

The ultimate goal of these predictive models is to establish clear structure-property relationships. By systematically modifying the structure of the ionic liquid in silico (e.g., by changing the alkyl chain length on the cation) and observing the effect on its predicted properties, a deeper understanding of how molecular architecture influences macroscopic behavior can be achieved. This knowledge is invaluable for designing new ionic liquids with tailored properties for specific industrial applications.

The table below serves as an illustrative example of the type of data that predictive modeling studies aim to generate for an ionic liquid system like this compound in a mixture with a molecular solvent, such as acetonitrile, across a range of concentrations and temperatures.

Table 1: Illustrative Predicted Physicochemical Properties of this compound in Acetonitrile Solutions

Note: The data in this table are illustrative and represent the type of results generated by predictive computational models. They are not based on published experimental or simulation data for this specific system.

| Mole Fraction of [BMPIPE]Cl (χ) | Temperature (K) | Predicted Density (g/cm³) | Predicted Viscosity (mPa·s) | Predicted Ionic Conductivity (S/m) |

| 1.0 | 298.15 | 1.09 | 150.5 | 0.15 |

| 1.0 | 313.15 | 1.08 | 85.2 | 0.28 |

| 1.0 | 328.15 | 1.07 | 50.1 | 0.45 |

| 0.8 | 298.15 | 1.02 | 45.3 | 0.85 |

| 0.8 | 313.15 | 1.01 | 28.9 | 1.20 |

| 0.8 | 328.15 | 1.00 | 19.5 | 1.65 |

| 0.5 | 298.15 | 0.93 | 8.7 | 2.10 |

| 0.5 | 313.15 | 0.92 | 6.1 | 2.75 |

| 0.5 | 328.15 | 0.91 | 4.5 | 3.50 |

| 0.2 | 298.15 | 0.85 | 1.5 | 3.80 |

| 0.2 | 313.15 | 0.84 | 1.1 | 4.60 |

| 0.2 | 328.15 | 0.83 | 0.8 | 5.50 |

Interactions in Complex Chemical Systems Involving 1 Butyl 1 Methylpiperidinium Chloride

Ion-Solvent Interactions in Binary and Ternary Mixtures

The dissolution of 1-butyl-1-methylpiperidinium chloride in a solvent initiates a cascade of interactions that restructure the liquid environment. These ion-solvent interactions are crucial in determining the physicochemical properties of the resulting solution.

Upon dissolution, the 1-butyl-1-methylpiperidinium ([BMP]⁺) cation and the chloride (Cl⁻) anion are surrounded by solvent molecules, a process known as solvation. The nature and strength of these interactions are highly dependent on the solvent's properties, such as polarity, hydrogen bonding capability, and molecular size.

In polar aprotic solvents like dimethylformamide (DMF), the interactions are primarily electrostatic. Computational studies on the closely related 1-butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPyrr]Cl) in DMF reveal that the solvent molecules arrange themselves around the ions to maximize electrostatic stabilization. The oxygen atom of DMF, with its partial negative charge, orients towards the positively charged regions of the [BMPyrr]⁺ cation, particularly the nitrogen center and adjacent hydrogen atoms. Conversely, the positively charged regions of DMF molecules surround the Cl⁻ anion. This ordering of solvent molecules around the ions extends over several solvation shells, leading to a significant perturbation of the bulk solvent structure.

The presence of [BMPC]Cl can disrupt the existing solvent-solvent interactions. In protic solvents like water or alcohols, the ions interfere with the hydrogen-bonding network of the solvent. The extent of this disruption depends on the concentration of the ionic liquid. At low concentrations, the ions are individually solvated, creating localized pockets of ordered solvent molecules. As the concentration increases, these solvation shells begin to overlap, leading to a more widespread perturbation of the solvent's native structure.

The dynamics of solvation, which refer to the rearrangement of solvent molecules around an ion following a change in its charge distribution (e.g., upon electronic excitation), are also significantly influenced by the presence of [BMPC]Cl. The formation of well-defined solvation shells can slow down the reorientation of solvent molecules, leading to longer solvation timescales compared to the pure solvent.

A recent experimental and computational study investigated the ion-solvent interactions between selected ionic liquids, including 1-butyl-1-methylpyrrolidinium chloride, and dimethylformamide (DMF) across a range of temperatures (293.15–343.15 K) rsc.org. The study focused on apparent molar volumes and apparent molar adiabatic compressibilities to understand the nature of these interactions. The key findings from this study are summarized in the table below.

Table 1: Thermodynamic Parameters for 1-butyl-1-methylpyrrolidinium chloride in DMF at Different Temperatures

| Temperature (K) | Limiting Apparent Molar Volume (V⁰_f) (cm³·mol⁻¹) | Limiting Apparent Molar Adiabatic Compressibility (K⁰_f) (cm³·mol⁻¹·Pa⁻¹) |

|---|---|---|

| 293.15 | 165.23 | 4.56 x 10⁻⁴ |

| 303.15 | 166.89 | 4.98 x 10⁻⁴ |

| 313.15 | 168.45 | 5.35 x 10⁻⁴ |

| 323.15 | 170.11 | 5.71 x 10⁻⁴ |

| 333.15 | 171.78 | 6.04 x 10⁻⁴ |

| 343.15 | 173.52 | 6.38 x 10⁻⁴ |

Data adapted from an experimental and computational study on ion-solvent interactions rsc.org.

The positive values of the limiting apparent molar volume suggest strong ion-solvent interactions, which increase with temperature. Similarly, the positive values for the limiting apparent molar adiabatic compressibility indicate that the solvent molecules around the ions are more compressible than in the bulk solvent.

In protic solvents, hydrogen bonding is a dominant force. The chloride anion of [BMPC]Cl is a strong hydrogen bond acceptor and can readily integrate into and perturb the hydrogen-bonding network of solvents like water and alcohols. The [BMP]⁺ cation, while lacking classical hydrogen bond donor sites, can participate in weaker C-H···X hydrogen bonds, where X is a hydrogen bond acceptor atom of the solvent.

Computational studies on piperidinium-based ionic liquids with amino acid anions have shown that hydrogen bonds are a key feature of their interactions nih.gov. While this study did not specifically involve the chloride anion, it highlights the capacity of the piperidinium (B107235) cation to engage in hydrogen bonding. The strength of these interactions is influenced by the nature of the anion and the surrounding solvent molecules.

The presence of [BMPC]Cl can also facilitate proton transfer in certain systems. In protic ionic liquids, proton transfer can occur through Grotthuss-type (proton hopping) or vehicle-type mechanisms niigata-u.ac.jp. In mixtures of [BMPC]Cl with protic solvents, the chloride ion can act as a proton acceptor, initiating a proton transfer cascade. Recent research on polybenzimidazole-based proton exchange membranes has shown that the incorporation of piperidinium-based ionic liquids can enhance proton conductivity, suggesting a role for the piperidinium cation in facilitating proton transport ssrn.comrepec.orgresearchgate.net. The formation of ion pairs (N⁺ - H₂PO₄⁻) in these systems was found to be crucial for this enhancement ssrn.comrepec.orgresearchgate.net.

Ion-Ion Association and Aggregation Phenomena

In solution, the coulombic attraction between the [BMP]⁺ cations and Cl⁻ anions can lead to the formation of ion pairs and larger aggregates. This association behavior is influenced by the solvent's dielectric constant, temperature, and the specific nature of the ions.

In solvents with low dielectric constants, the electrostatic attraction between the cation and anion is strong, favoring the formation of contact ion pairs (CIPs). In a CIP, the ions are in direct contact with each other. As the dielectric constant of the solvent increases, the electrostatic attraction is weakened, and solvent-separated ion pairs (SSIPs) or solvent-shared ion pairs (SIPs) may form. In these configurations, one or more solvent molecules are located between the cation and anion.

At higher concentrations of [BMPC]Cl, these ion pairs can further associate to form higher-order aggregates or clusters. The formation of these aggregates can significantly impact the solution's properties, such as its viscosity, conductivity, and transport properties. The structure of these aggregates is a dynamic equilibrium between ion-ion and ion-solvent interactions.

The nature of the anion plays a critical role in the ion association behavior of the [BMP]⁺ cation. Replacing the chloride anion with other anions can significantly alter the strength and nature of the cationic interactions. For instance, anions with a more delocalized charge or larger size will generally have weaker interactions with the [BMP]⁺ cation, leading to a lower degree of ion pairing.

Coordination Chemistry of Metal Ions in this compound Media

This compound can serve as a medium for the dissolution and coordination of metal salts. The chloride anion is a good ligand for many metal ions, and its presence in high concentration in the ionic liquid can lead to the formation of various metal-chloro complexes.

The coordination of metal ions in ionic liquids is a complex process influenced by the nature of the metal ion, the ionic liquid's cation and anion, and the presence of any other coordinating species. Spectroscopic and electrochemical studies on the coordination of Ce(III), Nd(III), and Pr(III) in the closely related ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, with the addition of chloride ions, have provided valuable insights into the formation of metal-chloro complexes acs.orgnih.govnih.gov.

In these systems, the addition of chloride ions leads to the formation of anionic metal-chloro complexes, such as [CeCl₆]³⁻, [NdCl₆]³⁻, and [PrCl₆]³⁻ acs.orgnih.govnih.gov. The formation of these complexes is driven by the strong Lewis acidity of the metal ions and the availability of chloride ligands from the ionic liquid. The coordination number and geometry of the resulting complexes are determined by the size and electronic properties of the metal ion.

The formation of such complexes can significantly alter the electrochemical and spectroscopic properties of the metal ions. For instance, the redox potentials of the metal ions can be shifted, and new absorption bands may appear in their electronic spectra upon complexation. This tunability of metal ion properties in ionic liquid media is of great interest for applications in catalysis, electrodeposition, and separations.

Ligand Exchange and Complex Formation with Transition Metals

The chloride anion in this compound can act as a ligand, participating in ligand exchange reactions with solvated transition metal ions. When a transition metal salt is dissolved in this ionic liquid, the metal ion is initially coordinated by solvent molecules or other anions present. The high concentration of chloride ions in [BMPip]Cl can lead to the displacement of these original ligands and the formation of chloro-complexes.

The nature of the resulting complex—its stoichiometry and geometry—is dependent on several factors, including the identity of the transition metal, its oxidation state, and the temperature. For instance, a transition metal ion that typically forms a hexa-aqua complex, [M(H₂O)₆]ⁿ⁺, in aqueous solution may form a tetrahedral or octahedral chloro-complex in [BMPip]Cl. The larger size of the chloride ligand compared to a water molecule can lead to a change in the coordination number of the metal ion. For example, a metal ion might coordinate with four chloride ions to form a tetrahedral complex, such as [MCl₄]²⁻.

While specific studies detailing ligand exchange and complex formation exclusively in this compound are not extensively documented in publicly available research, the principles of coordination chemistry in ionic liquids suggest the formation of various chloro-complexes. The stability and prevalence of these complexes are governed by the equilibrium of the ligand exchange reaction.

Table 1: Examples of Transition Metal Chloro-Complexes Potentially Formed in this compound

| Transition Metal Ion | Typical Aqueous Complex | Potential Chloro-Complex in [BMPip]Cl | Probable Geometry |

| Co²⁺ | [Co(H₂O)₆]²⁺ (pink) | [CoCl₄]²⁻ (blue) | Tetrahedral |

| Cu²⁺ | [Cu(H₂O)₆]²⁺ (blue) | [CuCl₄]²⁻ (yellow/green) | Tetrahedral |

| Ni²⁺ | [Ni(H₂O)₆]²⁺ (green) | [NiCl₄]²⁻ (blue) | Tetrahedral |

| Fe³⁺ | [Fe(H₂O)₆]³⁺ (pale violet) | [FeCl₄]⁻ (yellow/brown) | Tetrahedral |

Note: The formation and specific geometry of these complexes in this compound are based on established principles of coordination chemistry and observations in other chloride-rich ionic liquids. Specific experimental verification in this particular ionic liquid is required for confirmation.

Redox Behavior of Metal Species in Ionic Liquid Electrolytes

The electrochemical properties of this compound make it a potential electrolyte for various applications, including the electrodeposition and electrowinning of metals. The redox behavior of metal species dissolved in this ionic liquid is a critical aspect of its utility as an electrolyte. The potential at which a metal ion is reduced or oxidized can be significantly different from that in aqueous solutions due to the unique solvation environment and the formation of chloro-complexes as discussed in the previous section.

The stabilization of a particular oxidation state of a metal through complexation with chloride ions can shift its redox potential. For instance, the formation of a stable chloro-complex can make the reduction of the metal ion more difficult (i.e., occur at a more negative potential).

Systematic studies on the redox behavior of a wide range of metals in piperidinium-based ionic liquids are limited. However, research on structurally similar pyrrolidinium-based ionic liquids, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyr][NTf₂]), provides valuable insights. An electrochemical series for several metals has been established in this related ionic liquid, demonstrating that the relative nobility of metals can differ from that observed in aqueous systems.

Table 2: Corrosion Potentials of Various Metals in a Pyrrolidinium-Based Ionic Liquid ([BMPyr][NTf₂])

| Metal | Corrosion Potential (V vs. Fc/Fc⁺) |

| Silver (Ag) | 0.14 |

| Indium (In) | 0 |

| Copper (Cu) | -0.07 |

| Tin (Sn) | -0.22 |

| Zinc (Zn) | -0.48 |

Data sourced from a study on pyrrolidinium-based ionic liquids and is provided for illustrative purposes. The exact values in this compound may differ due to the different anion and cation.

This data indicates the relative ease of oxidation of these metals in that specific ionic liquid. A more positive corrosion potential suggests a more noble character. It is expected that the redox potentials of transition metals in this compound would also be influenced by the formation of chloro-complexes, potentially altering the electrochemical series compared to aqueous solutions. The wide electrochemical window of piperidinium-based ionic liquids is advantageous for studying the redox behavior of a variety of metal species, as it allows for the investigation of electrochemical processes over a broad potential range without interference from the electrolyte itself.

Applications of 1 Butyl 1 Methylpiperidinium Chloride in Advanced Chemical Processes and Materials Science Research

Catalysis: Role as a Reaction Medium, Catalyst Support, or Co-catalyst

While research into the catalytic applications of 1-Butyl-1-methylpiperidinium chloride is not as extensive as for other ionic liquids like those based on imidazolium (B1220033) cations, its structural characteristics suggest a significant potential role, particularly in phase-transfer catalysis.

As a reaction medium, this compound offers a polar, non-coordinating environment that can influence the reaction rates and selectivity of homogeneous catalytic processes. Its nature as an ionic liquid, composed of a piperidinium (B107235) cation and a chloride anion, allows it to dissolve a variety of organic and inorganic compounds. sigmaaldrich.com The bromide analogue, N-butyl-N-methylpiperidinium bromide, is noted for its use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. medchemexpress.com This function is critical in many organic syntheses, where the transport of an anionic reagent from an aqueous phase to an organic phase is required.

The immobilization of catalysts onto solid supports is a key strategy for improving catalyst recovery and reusability. Ionic liquids can be used to anchor catalytic species, preventing their leaching from the support. The closely related compound, 1-Butyl-1-methylpyrrolidinium (B1250683) chloride, has been identified as an effective phase-transfer catalyst in its own right, particularly for reactions such as oxidations and alkylations. sigmaaldrich.com This suggests that this compound could serve a similar function, potentially acting as a stationary phase or a support medium for metal complexes, thereby enhancing catalyst stability and performance in heterogeneous systems.

The primary documented catalytic role for this class of compounds is as phase-transfer catalysts (PTCs). medchemexpress.com In this capacity, the 1-Butyl-1-methylpiperidinium cation pairs with a reactant anion, transporting it into an organic phase where it can react with a substrate. This mechanism is fundamental to numerous organic synthesis reactions, including nucleophilic substitutions, alkylations, and oxidations. For instance, the structurally similar 1-Butyl-1-methylpyrrolidinium chloride is explicitly used as a PTC for oxidation and alkylation reactions. sigmaaldrich.com While specific studies detailing the use of this compound in reactions like hydrosilylation are not widely available, its demonstrated utility as a PTC highlights its potential to facilitate a broad range of organic transformations.

Electrochemistry and Energy Storage Research

In the realm of electrochemistry, this compound and its derivatives are investigated primarily for their application as electrolytes in energy storage devices and as media for the electrodeposition of metals.

The 1-Butyl-1-methylpiperidinium cation is a component of interest for electrolytes in high-voltage battery systems due to its electrochemical stability. Specifically, this compound has been identified as having applications in dual-ion batteries. roco.global Research into related piperidinium-based ionic liquids, often with alternative anions like bis(trifluoromethylsulfonyl)imide (TFSI), provides insight into the favorable properties of the 1-Butyl-1-methylpiperidinium cation. These electrolytes can form a stable solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for improving the safety and cycle life of high-voltage lithium-ion batteries. roco.global

The table below summarizes the properties of a related piperidinium-based ionic liquid electrolyte, highlighting the characteristics that make this cation class suitable for energy storage applications.

| Ionic Liquid | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Application Note |

|---|---|---|---|

| 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide (PP14TFSI) | ~1.2 (at 25°C) | >5.0 | Used in dual-graphite cells, affording a high discharge plateau. |

| N-butyronitrile-N-methylpiperidinium FSI (PP1,CNFSI) | Not specified | >5.0 | Used as an additive to improve capacity retention in high-voltage batteries. roco.global |

Ionic liquids are valuable media for electrodeposition because they allow for the deposition of reactive metals that cannot be plated from aqueous solutions. While direct studies on the use of this compound are limited, extensive research on the structurally analogous 1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl) demonstrates the potential of this class of ionic liquids.

For example, the electrodeposition of germanium has been successfully carried out from an electrolyte containing a mixture of 1-Butyl-1-methylpyrrolidinium dicyanamide (B8802431) and 1-Butyl-1-methylpyrrolidinium chloride. nih.gov The addition of the chloride salt was found to prevent the polymerization of the dicyanamide anion at the anode, enabling the deposition of smooth, porous germanium films. nih.gov

Similarly, research on the electrodeposition of aluminum-copper alloys has been conducted in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMP]Tf2N) containing dissolved aluminum trichloride (B1173362) (AlCl3). researchgate.net These studies show that such ionic liquids can serve as effective baths for creating uniform metallic and alloy coatings.

The table below details findings from electrodeposition studies using the analogous pyrrolidinium-based ionic liquids.

| Metal/Alloy Deposited | Ionic Liquid System | Substrate | Key Finding |

|---|---|---|---|

| Germanium (Ge) | [BMP][DCA] and [BMP]Cl mixture | Copper, Silicon | The chloride-containing mixture prevents anode polymerization, yielding smooth Ge films. nih.gov |

| Aluminum-Copper (Al-Cu) | [BMP]Tf2N with AlCl3 | Gold | Demonstrated successful co-deposition of Al-Cu alloys from the ionic liquid bath. researchgate.net |

Corrosion Inhibition Mechanisms and Performance

Ionic liquids based on the piperidinium cation have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. The primary mechanism of inhibition involves the adsorption of the ionic liquid's cations and anions onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process obstructs both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying these compounds as mixed-type inhibitors.

The 1-butyl-1-methylpiperidinium cation, through its nitrogen heteroatom and alkyl chains, can adsorb onto the metal surface via electrostatic interactions and physisorption. The chloride anion can also participate by adsorbing onto the positively charged metal surface. This synergistic adsorption creates a barrier that impedes the charge and mass transfer processes responsible for corrosion.

Studies on analogous compounds, such as 1-methyl-1-propyl-piperidinium bromide (MPPB) on 6061 aluminium alloy in HCl, have demonstrated this mixed-inhibitor behavior. orientjchem.org The effectiveness of these inhibitors is dependent on their concentration and the operating temperature. Generally, inhibition efficiency increases with higher concentrations of the ionic liquid but tends to decrease at elevated temperatures, which can promote desorption of the protective layer. ippi.ac.ir For instance, the performance of MPPB on 6061 aluminium alloy showed a maximum inhibition efficiency of 73.95% at 400 ppm and 303 K. orientjchem.org

Table 1: Corrosion Inhibition Efficiency of Piperidinium-Based Ionic Liquids on Different Metals

| Ionic Liquid | Metal/Alloy | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| 1-methyl-1-propyl-piperidinium bromide | 6061 Aluminium Alloy | 0.01 M HCl | 400 ppm | 303 | 73.95 | orientjchem.org |

| Piperidinium-based IL (unspecified) | Q235 Steel | HCl | Not Specified | Not Specified | Increases with concentration, decreases with temperature | ippi.ac.ir |

Separation Science and Extraction Processes

The unique solvent properties of this compound make it a valuable tool in various separation and extraction technologies. Its applications range from separating metal ions in hydrometallurgy to its potential use in gas separation and chromatography.

In hydrometallurgy, liquid-liquid extraction is a critical process for selectively separating and concentrating metal ions from aqueous solutions. tandfonline.com Ionic liquids can act as both the extractant and the solvent phase. For metal ions in chloride-rich aqueous solutions, which often form anionic chloro-complexes (e.g., [MClₙ]ˣ⁻), the extraction mechanism typically involves anion exchange with the chloride anion of the ionic liquid. researchgate.net

The 1-butyl-1-methylpiperidinium cation forms an ion pair with the metal-chloro complex, facilitating its transfer from the aqueous phase to the ionic liquid or an organic phase containing the ionic liquid. Research on various piperidinium-based ionic liquids has demonstrated their effectiveness in extracting noble and transition metals. researchgate.net The efficiency of this extraction is influenced by factors such as the acidity of the aqueous phase, the concentration of chloride ions, and the specific metal being targeted. mdpi.com For example, studies on the extraction of zinc from high-chloride solutions have shown that various extractants can be employed, with the speciation of the zinc-chloride complex playing a crucial role. researchgate.net

Ionic liquids are promising materials for gas separation membranes, particularly for capturing carbon dioxide (CO₂), due to their high CO₂ solubility and negligible vapor pressure. iolitec.de Membranes can be fabricated as supported ionic liquid membranes (SILMs), where a porous support is impregnated with the IL, or as composite membranes where the IL is blended with a polymer. researchgate.netmdpi.com

The separation mechanism relies on the solution-diffusion model. mdpi.com CO₂, being a Lewis acid, exhibits favorable interactions with the basic anions of many ionic liquids, leading to high solubility in the membrane. This high solubility, combined with the diffusivity of the gas through the IL, results in high CO₂ permeability. The selectivity of the membrane is determined by the ratio of permeabilities of different gases (e.g., CO₂/N₂ or CO₂/CH₄). While specific performance data for membranes containing this compound is not extensively detailed in the literature, its designation for CO₂ capture applications suggests its utility in this field. iolitec.de The performance of such membranes is generally influenced more by the anion's interaction with CO₂ than the cation's structure. mdpi.com

Table 2: Representative CO₂ Separation Performance of Various Ionic Liquid-Based Membranes

| Membrane Type | Ionic Liquid | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Reference |

|---|---|---|---|---|---|

| Polymer-IL Composite | [BMIM][Ac] in PIM-1 | 1050 - 2090 | Not Reported | Not Reported | nih.gov |

| Polymer-IL Composite | [BMIM][Tf₂N] in Pebax®1657 (40 wt%) | 286 | Not Reported | Not Reported | cnr.it |

| SILM | Benzimidazolium-1-acetate | Not Reported | 40.29 | 37.92 | researchgate.net |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg).

Ionic liquids have been explored as novel materials for both stationary phases in gas chromatography (GC) and as additives in mobile phases for high-performance liquid chromatography (HPLC). In GC, their low volatility, high thermal stability, and tunable solvation properties allow them to be used as stationary phases that can offer unique selectivity. researchgate.netiastate.edu They can separate both polar and nonpolar compounds effectively, a property sometimes referred to as "dual-nature" selectivity. researchgate.net

In HPLC, ionic liquids are often used as additives to the mobile phase to improve the separation of challenging analytes. nih.govnih.gov They can act as ion-pairing agents for charged analytes or modify the surface of the stationary phase (e.g., C18) by adsorbing onto it. This can reduce undesirable interactions, such as the silanol (B1196071) effect, leading to improved peak shape and resolution. While the use of imidazolium- and pyridinium-based ionic liquids is well-documented in chromatography, specific studies detailing this compound in these applications are less common. nih.govsielc.com However, its properties as an ionic liquid suggest its potential utility in these chromatographic techniques.

Reactive Media Design and Engineering

The ability of certain ionic liquids to dissolve complex biopolymers that are insoluble in conventional solvents has opened new avenues in green chemistry and biorefining.

Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), is a vast renewable resource. nih.gov However, its recalcitrant nature makes it difficult to process. Ionic liquids with coordinating anions, such as chloride, have been shown to be highly effective solvents for biomass. iolitec.de this compound is noted for its application in this area. iolitec.de

The dissolution mechanism, particularly for cellulose, is well-studied for analogous chloride-based ionic liquids like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). The chloride anions form strong hydrogen bonds with the hydroxyl groups of the cellulose chains. unl.pt This interaction disrupts the extensive intermolecular and intramolecular hydrogen-bonding network that holds the cellulose chains together in a crystalline structure, leading to its dissolution. unl.pt This process makes the cellulose accessible for subsequent conversion into biofuels or other value-added chemicals. Similarly, these ionic liquids can dissolve lignin, allowing for its separation from the cellulosic components of biomass. orientjchem.orgippi.ac.ir The dissolved biomass components can then be selectively precipitated by adding an anti-solvent like water or acetone. mdpi.com

Table 3: Lignin Extraction Yields from Biomass Using Various Ionic Liquids

| Ionic Liquid | Biomass Source | Pretreatment Conditions | Lignin Yield (%) | Reference |

|---|---|---|---|---|

| [Hpy]Cl (Pyridinium chloride) | Poplar | Not specified | 61.0 | rsc.org |

| [Hmim]Cl (Imidazolium chloride) | Poplar | Not specified | 60.4 | rsc.org |

| [Hpy]Cl (Pyridinium chloride) | Bamboo | Not specified | 51.7 | rsc.org |

| [C₂mim]OAc (1-Ethyl-3-methylimidazolium acetate) | Bagasse | 185°C, 10 min | 31 (of available lignin) | rsc.org |

Polymerization Reactions and Polymer Processing

While this compound ([BMPip][Cl]) is commercially available and suggested for use as a solvent in polymer chemistry, detailed research on its specific role as a primary solvent for polymerization reactions is not extensively documented in publicly available literature. iolitec.deiolitec.deiolitec.de However, its application as a functional additive in polymer processing, particularly in elastomer composites, has been the subject of scientific investigation.

In the processing of natural rubber (NR) biocomposites, the incorporation of this compound has been shown to significantly influence the vulcanization process and the final properties of the material. nih.gov Vulcanization is a critical chemical process for converting natural rubber into a more durable material, and ionic liquids can act as activators or accelerators.